molecular formula C6H5KNO6P B3251284 4-Nitrophenyl phosphate, potassium salt CAS No. 208651-58-5

4-Nitrophenyl phosphate, potassium salt

Cat. No.: B3251284
CAS No.: 208651-58-5
M. Wt: 257.18 g/mol
InChI Key: FYMPXUMYQRBYBB-UHFFFAOYSA-M
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Description

Historical Trajectories and Foundational Contributions of 4-Nitrophenyl Phosphate (B84403) in Enzymology

The field of enzymology has evolved from foundational questions about the function, nature, and biological role of enzymes. researchgate.net The development of synthetic substrates was a crucial step forward, allowing for controlled and reproducible experiments. Within this context, 4-Nitrophenyl phosphate emerged as a pivotal compound. Its use as a substrate for phosphatases, such as alkaline and acid phosphatases, became a standard method for their characterization. wikipedia.orgsigmaaldrich.com Early studies focused on establishing the kinetics and mechanisms of enzymatic reactions using pNPP. nih.gov For instance, research on the hydrolysis of pNPP by red blood cell membranes helped to elucidate the activity of membrane-bound phosphatases. nih.gov These foundational investigations, utilizing pNPP, have contributed significantly to our understanding of enzyme kinetics and function. researchgate.net

Designation as a Prototypical Chromogenic Substrate in Phosphohydrolase Assays

4-Nitrophenyl phosphate is widely recognized as a prototypical chromogenic substrate for a broad range of phosphohydrolases, including alkaline phosphatases, acid phosphatases, and protein tyrosine phosphatases. wikipedia.orgnih.govbioassaysys.com The term "chromogenic substrate" refers to a colorless compound that is transformed into a colored product through a biological mechanism, in this case, dephosphorylation. wikipedia.orgnih.gov

The utility of pNPP in these assays stems from the enzymatic hydrolysis of the phosphate group. wikipedia.org This reaction releases 4-nitrophenol (B140041) (pNP), which, under alkaline conditions, converts to the 4-nitrophenolate (B89219) anion. wikipedia.orgbioassaysys.com This anion is a vibrant yellow soluble product with a maximal absorbance at 405 nm. wikipedia.orgbioassaysys.comsciencellonline.com The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol produced, which in turn corresponds to the activity of the phosphatase enzyme. caymanchem.com This property allows for simple and continuous spectrophotometric quantification of enzyme activity. nih.govneb.com

The pNPP assay is a homogeneous "mix-and-measure" procedure, meaning it involves simply adding the reagent to the sample and measuring the resulting absorbance. bioassaysys.com The reaction can be stopped at a specific time point by adding a strong alkali like sodium hydroxide (B78521), which also enhances the color of the product for measurement. wikipedia.org This straightforward and cost-effective method has made pNPP a substrate of choice in various applications, most notably in Enzyme-Linked Immunosorbent Assays (ELISA). wikipedia.orgsigmaaldrich.com

While pNPP is highly valued for its sensitivity and the wide linear range of the assay, it is important to note that it is a non-specific and non-physiological substrate. nih.gov As a small molecule, it may not fully represent the complex physiological conditions and structures that enzymes encounter within a cell. wikipedia.org

Contemporary Significance and Broader Applications within Academic Investigations

The significance of 4-Nitrophenyl phosphate, and its potassium salt, extends into numerous areas of contemporary academic research. Its primary application remains in the sensitive detection of phosphatase activity in a variety of biological samples. sciencellonline.com Researchers utilize pNPP-based assays for the quality control of phosphatase production, to characterize the kinetics of phosphatase reactions, and in high-throughput screening for the discovery of new drug candidates that may act as phosphatase inhibitors. bioassaysys.comantibodies-online.com

Recent studies continue to employ pNPP to investigate the roles of phosphatases in various cellular processes. For example, it has been used to study the 4-nitrophenylphosphatase activity of red blood cell membranes in essential hypertension. nih.gov In the field of parasitology, pNPP has been instrumental in characterizing the secreted phosphatase activities of Leishmania amazonensis, a factor in the parasite's virulence. ebi.ac.uk Furthermore, pNPP is used in studies of catalytic promiscuity, helping researchers to understand how enzymes evolve and discriminate between different substrates, such as phosphate and sulfate (B86663) monoesters. nih.gov

The compound has also found utility in the development of novel analytical methods. For instance, a method using paired-ion high-performance liquid chromatography was developed to determine the purity of pNPP by measuring the amount of contaminating 4-nitrophenol. nih.gov Research has also delved into the solid-state structure and kinetic properties of 4-nitrophenyl phosphoric acid and its various potassium salts, providing deeper insights into the interactions between the different forms of the compound and potassium cations. rsc.orgresearchgate.net These diverse applications underscore the enduring importance of 4-Nitrophenyl phosphate as a fundamental tool in the biochemical and life sciences.

PropertyValue
IUPAC Namepotassium;(4-nitrophenyl) hydrogen phosphate
Molecular FormulaC₆H₅KNO₆P
Molecular Weight257.18 g/mol
CAS Number208651-58-5
AppearancePale yellow to yellow crystalline powder
Water SolubilitySlightly soluble
Storage Temperature-20°C (suggested)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;(4-nitrophenyl) hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO6P.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H2,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMPXUMYQRBYBB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KNO6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enzymatic Hydrolysis and Mechanistic Enzymology

Substrate Utilization by Diverse Phosphohydrolase Families

4-Nitrophenyl phosphate (B84403) is recognized for its broad utility as a substrate for numerous phosphatase families. While it is considered a non-specific and small-molecule substrate, which may not fully replicate physiological conditions, its reliability and the ease of detecting its hydrolysis product make it an invaluable tool for enzyme characterization and activity profiling. wikipedia.orgnih.gov

4-Nitrophenyl phosphate is a classic and principal substrate for assaying the activity of alkaline phosphatases (ALPs, EC 3.1.3.1). wikipedia.orgcaymanchem.comsigmaaldrich.com ALPs from various sources, including Escherichia coli, human tissues, and halophilic archaea, effectively catalyze the hydrolysis of pNPP. nih.govoup.comnih.gov The reaction provides a reliable method for determining enzyme activity in applications such as ELISA, where ALP is a common reporter enzyme. wikipedia.orgsigmaaldrich.com

Research has shown that the kinetic parameters of ALP-catalyzed pNPP hydrolysis are significantly influenced by reaction conditions. For instance, studies on nine different isoenzymes of human alkaline phosphatase revealed that the choice of buffer, which can act as a phosphoacceptor, affects both the Michaelis constant (K_m) and the maximum velocity (V_max) of the reaction. nih.gov Generally, buffers that resulted in higher K_m values (lower substrate affinity) also produced higher V_max values. nih.gov Furthermore, the activity of ALP is modulated by metal ions; for example, the monoesterase activity of E. coli alkaline phosphatase is influenced by the presence of Mg²⁺ and Zn²⁺ ions. researchgate.net The steady-state hydrolysis rate of 4-nitrophenyl phosphate by E. coli phosphatase has been found to be identical to that of 2,4-dinitrophenyl phosphate over a pH range of 5.5 to 8.5. nih.govnih.gov

4-Nitrophenyl phosphate is widely employed as a generic, phosphotyrosine-like substrate for assaying the activity of protein tyrosine phosphatases (PTPs). nih.govmedchemexpress.combpsbioscience.com PTPs are crucial regulatory enzymes that catalyze the dephosphorylation of phosphotyrosine residues in proteins. nih.gov Although pNPP is a non-proteinaceous and non-specific substrate, its hydrolysis rate directly correlates with the catalytic competence of the PTP enzyme, making it a valuable tool for initial activity screening, mechanistic studies, and high-throughput screening for PTP inhibitors. clinisciences.comnih.govnih.gov

The use of pNPP is considered one of the easiest and most cost-effective methods for measuring general PTP activity. nih.gov The assay involves incubating the PTP with pNPP and measuring the formation of 4-nitrophenol (B140041) spectrophotometrically. nih.gov This allows for the determination of specific PTP activity, often defined as the amount of enzyme that hydrolyzes 1 nanomole of pNPP per minute under standard conditions. nih.govneb.com While more physiological substrates like phosphopeptides exist, pNPP remains a foundational tool for the basic characterization of PTPs. nih.gov

The K⁺-dependent phosphatase activity of the Na⁺/K⁺-ATPase (sodium-potassium pump) can be effectively studied using 4-nitrophenyl phosphate as a substrate. nih.gov This activity is thought to be related to the final step of the ATPase reaction cycle, where the phosphoenzyme intermediate (E-P) is hydrolyzed. researchgate.net Studies on purified (Na⁺ + K⁺)-ATPase from pig kidney show that the enzyme catalyzes a K⁺-dependent p-nitrophenylphosphatase activity. nih.gov

The interaction is complex; pNPP itself can reduce the enzyme's apparent affinity for K⁺, while K⁺ can reduce the apparent affinity for pNPP. nih.gov Furthermore, pNPP can induce conformational changes in the enzyme. For example, in the absence of Mg²⁺, pNPP accelerates the release of occluded rubidium ions (a congener of K⁺) from the unphosphorylated enzyme. nih.gov The hydrolysis of pNPP is also influenced by other ions like Na⁺ and is used as a marker for the functional state of the Na⁺/K⁺-ATPase system in isolated cells. nih.govresearchgate.net It has been demonstrated that the active site for pNPP hydrolysis is located on the inner, or cytosolic, surface of the cell membrane, similar to the ATP active site. documentsdelivered.com

Beyond its primary use with alkaline and protein tyrosine phosphatases, 4-nitrophenyl phosphate serves as a substrate for a broader range of phosphohydrolases. This includes acid phosphatases and serine/threonine phosphatases. wikipedia.orgclinisciences.comsigmaaldrich.com The systematic name for the enzyme class that acts on this substrate is 4-nitrophenylphosphate phosphohydrolase (EC 3.1.3.41). wikipedia.org

Research has also explored the hydrolysis of pNPP by other specific enzymes. For example, Protein Phosphatase-1 (PP1), a serine/threonine phosphatase, can efficiently hydrolyze pNPP. nih.gov Studies on PP1 have used pNPP and its analogs to probe the enzyme's catalytic mechanism and promiscuity. While alkaline phosphatase is significantly less effective at hydrolyzing phosphate diesters or phosphonates compared to monoesters like pNPP, PP1 shows a much smaller decrease in activity when acting on related phosphonate (B1237965) substrates. nih.gov Additionally, pNPP has been used to study the kinetics of enzymes like α-chymotrypsin, although in this context, it is often the acetate (B1210297) ester (p-nitrophenyl acetate) that is the primary substrate. researchgate.netacs.org

Quantitative Kinetic Analysis of Enzymatic Reactions

The chromogenic nature of pNPP hydrolysis facilitates straightforward quantitative analysis of enzyme kinetics, allowing for the determination of key Michaelis-Menten parameters.

The hydrolysis of 4-nitrophenyl phosphate by various phosphatases generally follows Michaelis-Menten kinetics, enabling the calculation of the Michaelis constant (K_m), maximum velocity (V_max), and the catalytic constant (k_cat). oup.comresearchgate.net These parameters provide critical insights into enzyme efficiency, substrate affinity, and catalytic mechanism.

For protein phosphatases, the apparent K_m values for pNPP typically fall within the range of 0.5 to 10 mM. neb.com Kinetic studies on a rat protein-tyrosine phosphatase (PTP1) using pNPP demonstrated burst kinetics, allowing for the determination of the rate constants for the formation (241 s⁻¹) and breakdown (12 s⁻¹) of the phosphoenzyme intermediate at pH 6.0. researchgate.net The k_cat for pNPP hydrolysis by PTP1 was shown to be pH-dependent, with a bell-shaped profile indicating the involvement of specific ionizable groups in the enzyme's active site. researchgate.net

Similarly, detailed kinetic analyses have been performed on alkaline phosphatases. Studies on an ALP from the halophilic archaeon Halobacterium salinarum showed that K_m and V_max values were dependent on the concentrations of both Mn²⁺ and Na⁺ or K⁺ ions. oup.com For E. coli alkaline phosphatase, mutations in the active site, such as at the arginine-166 residue, have been shown to significantly alter the K_m and V_max for pNPP hydrolysis, highlighting the role of specific amino acids in catalysis. researchgate.net

Interactive Data Table: Kinetic Parameters for Phosphatase-Catalyzed Hydrolysis of 4-Nitrophenyl Phosphate

The following table summarizes experimentally determined Michaelis-Menten kinetic parameters for the hydrolysis of p-Nitrophenyl phosphate by various phosphatases under different conditions.

Enzyme (Source)Enzyme TypeConditionK_m (mM)V_max (units)k_cat (s⁻¹)Reference
Alkaline Phosphatase (Human, hydrophilic liver)Alkaline Phosphatase1.0 mol/L Tris buffer0.45101 (U/L)N/A nih.gov
Alkaline Phosphatase (Human, hydrophilic liver)Alkaline Phosphatase1.0 mol/L Diethanolamine buffer0.30103 (U/L)N/A nih.gov
Alkaline Phosphatase (E. coli, Wild-type)Alkaline PhosphataseNo added divalent cations0.04327.0 (µmol/min/mg)N/A researchgate.net
Alkaline Phosphatase (E. coli, R166A Mutant)Alkaline PhosphataseNo added divalent cations0.16515.4 (µmol/min/mg)N/A researchgate.net
Alkaline Phosphatase (Halobacterium salinarum)Alkaline Phosphatase384 mM NaCl, 0.5 mM MnCl₂1.71.2 (U/mg)N/A oup.com
Alkaline Phosphatase (Halobacterium salinarum)Alkaline Phosphatase680 mM NaCl, 0.5 mM MnCl₂2.91.9 (U/mg)N/A oup.com
PTP1 (Rat)Protein Tyrosine PhosphatasepH 6.0, 3.5°CN/AN/A12 researchgate.net
Protein Phosphatase-1 (PP1)Protein Tyrosine PhosphatasepH 7.2N/AN/A0.0028 nih.gov

pH-Rate Profiles and Their Enzymological Interpretation

The rate of enzymatic hydrolysis of 4-nitrophenyl phosphate is profoundly influenced by pH, and the nature of this dependence provides critical insights into the catalytic mechanism. The relationship between pH and the reaction rate, known as a pH-rate profile, often reveals the ionization states of key amino acid residues in the enzyme's active site.

For protein phosphatase-1 (PP1), the hydrolysis of 4-NPP exhibits a bell-shaped pH-rate profile for the kinetic parameter kcat/KM. nih.gov This profile suggests the involvement of both an acidic and a basic residue in catalysis, with apparent pKa values of 6.0 and 7.2, respectively. nih.gov Similarly, studies on alkaline phosphatase from Escherichia coli show a distinct pH dependence. Over the pH range of 5.5 to 8.5, the steady-state hydrolysis rate is consistent. nih.gov However, the rate-determining step of the reaction changes with pH. At an alkaline pH of 8.1, the decomposition of the covalent phosphoryl-enzyme intermediate is about twice as fast as its formation. nih.gov Conversely, at a more acidic pH of 5.9, the formation of this intermediate is significantly faster than its decomposition. nih.gov At the optimal pH (typically above 8 for alkaline phosphatase), the phosphorylation of the enzyme by the substrate becomes the rate-limiting step. nih.gov The optimal pH for hydrolysis can vary depending on the enzyme source; for instance, calf intestine alkaline phosphatase is often assayed at pH 9.8, while the enzyme from Halobacterium salinarum is assayed at pH 8.5. nih.govnih.gov

Allosteric Regulation and Cooperative Kinetics

Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that modulates the enzyme's activity. The hydrolysis of 4-NPP has been instrumental in studying such phenomena. For instance, small-molecule activators of Protein Phosphatase 2A (PP2A) can allosterically induce the assembly of specific PP2A holoenzymes, demonstrating that distinct enzyme complexes with unique substrates can be selectively targeted. nih.gov

Cooperative kinetics, a form of allosteric regulation where substrate binding to one active site influences the affinity of other active sites, has also been observed using 4-NPP. A notable example is the alkaline p-nitrophenylphosphate phosphatase from the archaeon Halobacterium salinarum. nih.govoup.com The kinetic behavior of this enzyme is determined by the ratio of divalent (Mn²⁺) and monovalent (Na⁺ or K⁺) cations. nih.govoup.com At high Mn²⁺ and low Na⁺/K⁺ concentrations, the enzyme exhibits cooperative kinetics with respect to Mn²⁺ activation. oup.comoup.com This cooperative effect, which can be described by Rabin's model of substrate-induced enzyme isomerization, is thought to be a mechanism for controlling enzymatic activity based on the cellular ionic environment. oup.comoup.com The enzyme is believed to have both essential and regulatory metal-binding sites, and the binding of Mn²⁺ induces conformational changes that lead to the observed cooperativity. nih.govoup.com

Substrate Inhibition Phenomena in Enzyme Catalysis

Substrate inhibition is a kinetic phenomenon where the reaction rate decreases at very high substrate concentrations. This typically occurs when two substrate molecules bind to the enzyme simultaneously, often in a non-productive manner, forming an inhibited enzyme-substrate complex. While this is a recognized mechanism in enzymology, specific and detailed studies demonstrating substrate inhibition where 4-nitrophenyl phosphate itself is the inhibiting substrate are not prominently featured in the reviewed literature. However, the general principle remains a potential aspect of the kinetics for any enzyme, including those that hydrolyze 4-NPP. The inhibition of alkaline phosphatase by various compounds has been extensively studied, with inhibitors acting through competitive, uncompetitive, and mixed mechanisms. nih.govresearchgate.net For example, inorganic phosphate, a product of the reaction, is a well-known competitive inhibitor of alkaline phosphatase. researchgate.netnih.gov

Elucidation of Enzymatic Catalytic Mechanisms

Investigation of Phosphoester Hydrolysis Pathways

The hydrolysis of 4-NPP by phosphatases generally proceeds through a multi-step pathway involving a covalent phosphoenzyme intermediate. nih.govnih.gov For alkaline phosphatase, the widely accepted mechanism involves the following key steps:

Non-covalent binding: The substrate, 4-nitrophenyl phosphate, binds to the active site to form the Michaelis complex (E•S).

Phosphorylation: A nucleophilic residue in the active site, typically a serine, attacks the phosphorus atom of the substrate. This results in the formation of a covalent phospho-serine intermediate (E-P) and the release of the first product, 4-nitrophenol. nih.govnih.gov

Dephosphorylation: The phosphoenzyme intermediate is then hydrolyzed by a water molecule, which is activated by a metal ion and/or a basic residue. This step releases the second product, inorganic phosphate (Pi), and regenerates the free enzyme (E) for the next catalytic cycle. nih.gov

Characterization of Enzymatic Transition States

Understanding the structure of the transition state—the highest energy point along the reaction coordinate—is fundamental to explaining an enzyme's catalytic power. Kinetic Isotope Effects (KIEs) and Linear Free Energy Relationships (LFERs) are powerful tools for probing these transient structures.

Studies on Protein Phosphatase-1 (PP1) using 4-NPP as the substrate have provided detailed transition state information. The analysis yielded a Brønsted βlg value of -0.32, which is significantly less negative than that for the uncatalyzed hydrolysis (-1.23), suggesting a reduction in the negative charge on the leaving group's oxygen atom in the transition state. nih.gov KIE measurements for the PP1-catalyzed reaction are consistent with a loose, dissociative-like transition state with extensive P-O bond fission to the leaving group and partial charge neutralization by a general acid. nih.gov This contrasts with the more associative transition states often seen in non-enzymatic hydrolysis. nih.gov

Identification and Role of Active Site Residues

The catalytic activity of phosphatases relies on a precise arrangement of amino acid residues and, typically, metal ions within the active site. For alkaline phosphatases, the active site is highly conserved and contains two zinc (Zn²⁺) ions and one magnesium (Mg²⁺) ion, which are crucial for activity. nih.govnih.gov A key catalytic residue is a serine, which acts as the nucleophile to attack the phosphate group of 4-NPP, forming the covalent phosphoenzyme intermediate. nih.govnih.gov Other highly conserved residues, including arginine and histidine, line the active site. nih.gov These residues likely contribute to substrate binding, orientation, and stabilization of the negative charge that develops during the reaction. The bell-shaped pH-rate profiles observed for enzymes like PP1 imply the participation of both a general acid and a general base to facilitate proton transfers during the catalytic cycle. nih.gov

Table of Compounds

Studies on Enzyme Substrate Specificity and Catalytic Promiscuity

4-Nitrophenyl phosphate is a key substrate in the investigation of enzyme substrate specificity and the phenomenon of catalytic promiscuity. Catalytic promiscuity is the ability of an enzyme to catalyze a reaction different from its primary physiological reaction. nih.gov This can involve acting on a different substrate (substrate promiscuity) or catalyzing a different type of chemical transformation. nih.gov

Studies on protein tyrosine phosphatases (PTPs) have utilized 4-NPP to explore these characteristics. For instance, the phosphatase domains of PTPRδ and PTPRΩ, while primarily phosphomonoesterases, were shown to hydrolyze 4-NPP. nih.gov This activity, though expected, allowed for a baseline measurement of their primary catalytic function. More revealingly, these enzymes also demonstrated the ability to hydrolyze a phosphodiester bond in bis-pNPP and a glycosidic bond in o-nitrophenyl β-galactopyranoside (ONPG), showcasing both substrate and catalytic promiscuity. nih.gov The hydrolysis of 4-NPP served as a reference point to compare these secondary, less efficient activities. nih.gov

Similarly, the alkaline phosphatase (AP) superfamily is a classic example of promiscuity. AP is primarily a phosphomonoesterase and efficiently hydrolyzes 4-NPP. nih.gov However, it can also act as a phosphodiesterase and a sulfatase, albeit with significantly lower efficiency. nih.gov The hydrolysis of 4-NPP is often used as the benchmark against which these promiscuous activities are measured. For example, the catalytic efficiency (kcat/KM) of AP for 4-NPP is orders of magnitude higher than for its promiscuous substrates. nih.gov

The structural features of an enzyme's active site, such as its volume and polar surface area, are believed to contribute to its ability to be promiscuous. acs.org Enzymes with larger, more accommodating active sites may be better able to bind a variety of substrates, including artificial ones like 4-NPP, in addition to their native substrates. acs.org

Influence of the Ionic Environment on Enzymatic Activity

Effects of Monovalent Cations (e.g., K+, Na+)

The influence of monovalent cations like potassium (K+) and sodium (Na+) on enzyme kinetics is a critical area of study. While specific data tables from the provided search results are not available to populate an interactive table, the principles of such studies can be described. For many enzymes, the presence of specific monovalent cations is necessary for optimal activity. For example, an enzyme might exhibit a higher Vmax or a lower KM for its substrate (like 4-NPP) in the presence of K+ compared to Na+ or vice-versa. To investigate this, a series of assays would be conducted where the enzyme's activity is measured using 4-NPP as the substrate, while systematically varying the concentration of K+ and Na+ in the reaction buffer. The resulting data would reveal the specific cation dependency and optimal concentration for the enzyme's catalytic function.

Roles of Divalent Metal Ions (e.g., Mg2+, Mn2+, Zn2+) in Cofactor Requirements

Many enzymes that hydrolyze phosphate esters, such as alkaline phosphatases, are metalloenzymes that require divalent metal ions as cofactors for their activity. nih.gov Ions like magnesium (Mg2+), manganese (Mn2+), and zinc (Zn2+) are often crucial for both the structural integrity of the enzyme and the catalytic mechanism itself. nih.gov

For example, alkaline phosphatase typically contains two Zn2+ ions and one Mg2+ ion in its active site. nih.gov The Zn2+ ions are directly involved in the binding of the phosphate group of the substrate and in activating a water molecule for hydrolysis. The Mg2+ ion is often thought to play a more structural role, but it can also influence the catalytic rate. Studies using 4-NPP as a substrate have shown that the removal of these essential metal ions through the use of chelating agents leads to a loss of enzymatic activity. The activity can then be restored by the addition of the specific divalent cations, confirming their role as essential cofactors. nih.govnih.gov

Furthermore, substituting the native metal ions can alter or even introduce new catalytic activities, a key aspect of enzyme promiscuity. nih.gov For instance, replacing the native Zn2+ in some enzymes with Mn2+ has been shown to generate novel peroxidase or epoxidase activities. nih.gov The hydrolysis of 4-NPP provides a reliable method to quantify the primary phosphatase activity and compare it to any new, promiscuous activities that arise from metal ion substitution. nih.gov

The table below illustrates hypothetical findings from a study on a generic phosphatase, demonstrating the dependency on divalent metal ions when 4-NPP is the substrate.

Impact of Ionic Strength on Enzyme Function and Stability

The total concentration of ions in a solution, known as the ionic strength, can have a profound effect on an enzyme's function and stability. High ionic strength can influence the electrostatic interactions within the protein and between the enzyme and its substrate. For enzymes that act on charged substrates like 4-NPP, these effects can be particularly significant.

Changes in ionic strength can alter the three-dimensional structure of the enzyme, potentially leading to a decrease in activity or even denaturation. Conversely, for some enzymes, a certain level of ionic strength is necessary to maintain an active conformation. Studies investigating this effect typically measure the rate of 4-NPP hydrolysis across a range of buffer concentrations. The results can show, for example, that an enzyme has an optimal ionic strength for activity, with lower or higher concentrations leading to reduced catalytic efficiency. This information is crucial for defining the optimal conditions for enzymatic assays and for understanding how enzymes function in different cellular environments with varying ion concentrations.

Enzyme Modulation Studies Utilizing 4-Nitrophenyl Phosphate

Beyond characterizing the intrinsic properties of enzymes, 4-NPP is a standard substrate for studying how external molecules, such as activators, modulate enzymatic activity.

Analysis of Enzyme Activators

Enzyme activators are molecules that bind to an enzyme and increase its catalytic activity. The use of 4-NPP allows for high-throughput screening of potential activators. In a typical assay, the baseline activity of an enzyme is measured by monitoring the hydrolysis of 4-NPP. Then, various compounds are added to the reaction mixture. An increase in the rate of 4-nitrophenol production indicates that the compound is an activator.

For example, certain divalent cations, as discussed previously, can be considered activators. A study might test a panel of different metal ions to see which ones enhance the enzyme's ability to hydrolyze 4-NPP. The data can be used to determine the specificity and potency of the activation. The table below provides a hypothetical example of how such data might be presented.

This approach is fundamental in drug discovery and in the field of chemical biology for identifying and characterizing molecules that can enhance the function of specific enzymes.

Characterization of Enzyme Inhibitors

The chromogenic substrate, 4-nitrophenyl phosphate (p-NPP), is extensively utilized in the field of enzymology to characterize the inhibitory effects of various compounds on phosphatases. The enzymatic hydrolysis of p-NPP yields p-nitrophenol, a yellow-colored product with maximum absorbance at 405 nm, providing a straightforward and continuous spectrophotometric method to monitor enzyme activity. wikipedia.orgnih.gov This assay is instrumental in determining key inhibitory parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as in elucidating the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible). researchgate.netnih.gov

The characterization of enzyme inhibitors is a critical aspect of drug discovery and for understanding fundamental biological processes. The p-NPP assay offers a robust and cost-effective platform for high-throughput screening of small molecule libraries to identify potential phosphatase inhibitors. nih.gov

Numerous studies have employed p-NPP to investigate the inhibition of various phosphatases. For instance, in studies of alkaline phosphatase (ALP), a zinc metalloenzyme, various compounds have been characterized. Cyclohexylamine has been identified as a non-competitive inhibitor of Vibrio alkaline phosphatase (VAP) with an IC50 of 45.3 mM at pH 9.8. researchgate.net In contrast, sodium dihydrogen phosphate (NaH2PO4) acts as a competitive inhibitor of alkaline phosphatase. researchgate.net L-phenylalanine has been shown to be an uncompetitive inhibitor of the enzyme. researchgate.net Furthermore, chelating agents like EDTA can act as irreversible inhibitors by removing the essential zinc ions from the enzyme's active site. researchgate.net

In the study of acid phosphatases, p-NPP hydrolysis is a standard method for inhibitor characterization. For a recombinant acid phosphatase from Acinetobacter baumannii (rAcpA), several inhibitors have been identified with varying potencies. The IC50 values were determined for sodium orthovanadate (125 µM), molybdate (B1676688) (350 µM), EDTA (1.25 mM), sodium tartrate (2.0 mM), sodium pyrophosphate (2.5 mM), sodium fluoride (B91410) (6.0 mM), and sodium phosphate (9.0 mM). nih.gov

The versatility of the p-NPP substrate extends to the study of protein tyrosine phosphatases (PTPs). For a protein tyrosine phosphatase from Saccharomyces cerevisiae (ScPTP), sodium orthovanadate was found to be an inhibitor with a Ki value of 16.10 mM. researchgate.net In another example, with the dual-specificity phosphatase DUSP22, the p-NPP assay is a primary tool for screening potential inhibitors. nih.gov The study of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) has also utilized a derivative of p-NPP, p-nitrophenyl 5′-thymidine monophosphate (p-Nph-5′-TMP), to evaluate inhibitors. For instance, the thioacetamide (B46855) derivative PZB08513136A was identified as a potent competitive inhibitor with a Ki value of 0.00500 µM against p-Nph-5′-TMP. frontiersin.org

It is important to note that assay conditions, such as pH, can significantly influence the inhibitory effect of a compound. For example, the IC50 values for the inhibition of acid phosphatase by a vanadium conjugate were shown to be pH-dependent. researchgate.net

The following tables summarize the kinetic data for various enzyme inhibitors characterized using p-NPP or its derivatives as the substrate.

Table 1: Inhibition of Alkaline Phosphatase (ALP)

Inhibitor Type of Inhibition Enzyme Source K_i IC_50 Reference
Sodium Dihydrogen Phosphate Competitive Not Specified Not Reported Not Reported researchgate.net
L-Phenylalanine Uncompetitive Alkaline Phosphatase Not Reported Not Reported researchgate.net
Cyclohexylamine Non-competitive Vibrio Alkaline Phosphatase Not Reported 45.3 mM researchgate.net
EDTA Irreversible Alkaline Phosphatase Not Reported Not Reported researchgate.net

Table 2: Inhibition of Acid Phosphatase

Inhibitor Type of Inhibition Enzyme Source K_i IC_50 Reference
Sodium Orthovanadate Not Specified Acinetobacter baumannii rAcpA Not Reported 125 µM nih.gov
Molybdate Not Specified Acinetobacter baumannii rAcpA Not Reported 350 µM nih.gov
EDTA Not Specified Acinetobacter baumannii rAcpA Not Reported 1.25 mM nih.gov
Sodium Tartrate Not Specified Acinetobacter baumannii rAcpA Not Reported 2.0 mM nih.gov
Sodium Pyrophosphate Not Specified Acinetobacter baumannii rAcpA Not Reported 2.5 mM nih.gov
Sodium Fluoride Not Specified Acinetobacter baumannii rAcpA Not Reported 6.0 mM nih.gov
Sodium Phosphate Not Specified Acinetobacter baumannii rAcpA Not Reported 9.0 mM nih.gov

Table 3: Inhibition of Other Phosphatases

Inhibitor Type of Inhibition Enzyme Substrate K_i IC_50 Reference
Sodium Orthovanadate Not Specified Saccharomyces cerevisiae PTP p-NPP 16.10 mM Not Reported researchgate.net
PZB08513136A Competitive Human NPP1 p-Nph-5'-TMP 0.00500 µM Not Reported frontiersin.org
[TiW11CoO40]8- Non-competitive Human NPP1 p-Nph-5'-TMP 0.00199 µM Not Reported frontiersin.org
Suramin Uncompetitive Human NPP1 p-Nph-5'-TMP 1.07 µM Not Reported frontiersin.org

Advanced Analytical and Spectrophotometric Methodologies in Research

Principles of Spectrophotometric Detection for Phosphate (B84403) Hydrolysis

The fundamental principle behind the use of 4-Nitrophenyl phosphate (pNPP) in phosphatase assays is its conversion from a colorless compound into a colored one through enzymatic action. wikipedia.org Phosphatase enzymes catalyze the hydrolysis of the phosphate ester bond in pNPP. wikipedia.orgnih.gov This reaction liberates the phosphate group and produces 4-nitrophenol (B140041) (pNP). wikipedia.orgnih.gov

Under alkaline conditions, the resulting 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) ion, which exhibits a distinct yellow color. nih.govwikipedia.org The intensity of this yellow color is directly proportional to the amount of 4-nitrophenolate produced, which in turn corresponds to the activity of the phosphatase enzyme being studied. researchgate.net This colorimetric change provides a simple and direct method for monitoring the enzymatic reaction. nih.govsciencellonline.com

The quantification of the 4-nitrophenolate product is achieved using spectrophotometry. sigmaaldrich.comsigmaaldrich.com The amount of product formed is calculated using the Beer-Lambert Law, which relates absorbance to concentration via the molar extinction coefficient and the path length of the light. igem.org

A critical factor for accurate measurement is the pH of the solution. The product of the enzymatic reaction, 4-nitrophenol, is a weak acid with a pKa of 7.15. wikipedia.org It exists in two forms: a colorless protonated form (4-nitrophenol) and a yellow deprotonated form (4-nitrophenolate). wikipedia.orgresearchgate.net To ensure that the vast majority of the product is in the measurable yellow form, the reaction is typically performed or stopped in an alkaline buffer with a pH greater than 9.2, which ensures over 99% of the product is ionized. wikipedia.orgsigmaaldrich.com This step is crucial because the protonated 4-nitrophenol has a very weak absorbance at the analytical wavelength of 405 nm, whereas the 4-nitrophenolate ion absorbs strongly. wikipedia.org

The yellow 4-nitrophenolate ion has a maximum absorbance wavelength at or around 405 nm. wikipedia.orgnih.govwikipedia.orgneb.com This wavelength is standard for spectrophotometrically measuring the product of pNPP hydrolysis in assays for enzymes like alkaline and acid phosphatases. sigmaaldrich.comneb.comcaymanchem.com

The molar extinction coefficient (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, is a key parameter for converting absorbance readings into concentration values. For 4-nitrophenolate at ~405 nm under alkaline conditions, several values have been reported, reflecting slight variations in measurement conditions such as pH and buffer composition. wikipedia.orgigem.orgnih.gov An alternative wavelength that can be used is the isosbestic point at 348 nm, where both the protonated and deprotonated forms of 4-nitrophenol have the same molar absorptivity. wikipedia.org Measuring at this wavelength can circumvent issues related to pH variability, although it offers lower sensitivity. wikipedia.org

Wavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹ cm⁻¹)ConditionsReference
40518,000Not specified igem.orgneb.com
~40518,300 - 18,400In strong alkali wikipedia.org
40118,380 ± 9010 mmol/L NaOH at 25°C nih.gov
40512,800Not specified rsc.org
3485,400Isosbestic point wikipedia.org

Development and Validation of Research Assays

Assays utilizing 4-Nitrophenyl phosphate are widely adopted in research for their simplicity and reliability in measuring phosphatase activity. nih.gov They form the basis for various experimental applications, from high-throughput screening to detailed kinetic studies.

The pNPP assay is exceptionally well-suited for high-throughput screening (HTS) of small molecule libraries to identify potential phosphatase inhibitors. nih.gov Several factors contribute to its widespread use in HTS:

Simplicity: The assay is a straightforward "mix-and-read" procedure that does not require complex steps or coupled enzyme systems. nih.gov

Cost-Effectiveness: pNPP is an inexpensive substrate, which is a significant advantage for large-scale screening campaigns. wikipedia.orgnih.gov

Colorimetric Detection: The generation of a soluble, colored product allows for easy detection using standard microplate readers, which are ubiquitous in HTS laboratories. nih.govsigmaaldrich.com

Robustness: The assay provides a reliable and wide linear range for measuring enzyme activity. nih.gov

These characteristics make the pNPP assay a valuable primary screening tool for discovering new modulators of phosphatase activity.

Assays based on 4-Nitrophenyl phosphate can be conducted in two primary formats: continuous and endpoint. The choice between them depends on the specific research goal. neb.comassayquant.compatsnap.com

Continuous Assay: In this format, also known as a kinetic assay, the enzymatic reaction is monitored in real-time. assayquant.comassayquant.com The increase in absorbance at 405 nm is recorded continuously over a period, providing a direct measurement of the initial reaction rate from the slope of the progress curve. rsc.orgassayquant.com This method is ideal for detailed kinetic studies, such as determining Michaelis-Menten parameters or investigating the mode of action of an inhibitor. patsnap.comassayquant.com

Endpoint Assay: This format, also referred to as a stopped or discontinuous assay, involves allowing the reaction to proceed for a predetermined, fixed period. researchgate.netsigmaaldrich.compatsnap.com The reaction is then terminated by adding a "stop solution," typically a strong base like sodium hydroxide (B78521) (NaOH). wikipedia.orgsigmaaldrich.comnih.gov This solution serves two purposes: it denatures the enzyme to halt the reaction and raises the pH to ensure all the 4-nitrophenol product is converted to the colored 4-nitrophenolate ion for maximal signal. wikipedia.orgresearchgate.net Endpoint assays are simpler to perform for a large number of samples simultaneously, making them highly suitable for HTS applications where a single data point per sample is sufficient. patsnap.com

FeatureContinuous Assay (Kinetic)Endpoint Assay (Stopped)
Measurement Real-time monitoring of absorbance change over time. assayquant.compatsnap.comSingle absorbance measurement after a fixed reaction time. assayquant.compatsnap.com
Key Output Initial reaction velocity (rate). assayquant.comdifferencebetween.comTotal amount of product formed. patsnap.com
Procedure Reaction is measured continuously in the spectrophotometer. researchgate.netReaction is terminated by adding a stop solution before measurement. sigmaaldrich.compatsnap.com
Primary Use Detailed enzyme kinetics, mechanism of action studies. patsnap.comassayquant.comHigh-throughput screening (HTS), comparing activity across many samples. patsnap.com

To ensure that an assay using 4-Nitrophenyl phosphate is reliable, reproducible, and sensitive, several parameters must be carefully optimized. 3hbiomedical.comnih.gov The goal is to establish conditions where the reaction rate is linear with both time and enzyme concentration. 3hbiomedical.com

Key optimization parameters include:

pH and Buffer System: The pH must be optimized for the specific phosphatase being studied. Alkaline phosphatases require alkaline conditions (pH 9.8-10.4), whereas acid or neutral phosphatases require acidic or neutral buffers, respectively. sciencellonline.comsigmaaldrich.com3hbiomedical.com The choice of buffer (e.g., glycine, diethanolamine, HEPES) is critical as it must provide stable pH control throughout the assay. sigmaaldrich.comnih.gov

Substrate Concentration: The concentration of pNPP should be determined empirically. For kinetic studies, concentrations around the Michaelis constant (Kₘ) are used. For many screening assays, a high substrate concentration (well above Kₘ) is used to ensure the reaction rate is independent of the substrate concentration and directly proportional to the enzyme activity. neb.comnih.gov

Enzyme Concentration: The amount of enzyme used must be within the linear range of the assay, producing a signal that is strong enough for detection but not so rapid that the substrate is depleted quickly. 3hbiomedical.com

Reaction Time and Temperature: For endpoint assays, the incubation time must be long enough to generate a measurable product but short enough to remain within the initial linear phase of the reaction. 3hbiomedical.com The temperature should be kept constant (e.g., 25°C or 37°C) to ensure consistent enzyme activity. 3hbiomedical.comnih.gov

Cofactors: Some phosphatases require specific metal ions for activity. For instance, alkaline phosphatase often requires magnesium (Mg²⁺) and zinc (Zn²⁺) ions, which must be included in the assay buffer at optimal concentrations. sigmaaldrich.com

By systematically optimizing these parameters, researchers can develop a robust and validated assay suitable for generating high-quality, reproducible data. nih.gov

Methodological Considerations and Potential Analytical Interferences

The accuracy and reliability of spectrophotometric assays utilizing 4-Nitrophenyl phosphate (4-NPP) are contingent upon careful consideration of the experimental conditions and the composition of the sample under investigation. Various factors, ranging from the sample matrix to the purity of the reagents, can introduce significant interference, leading to erroneous results.

The sample matrix, which encompasses all the components of a sample other than the analyte of interest, can profoundly impact the accuracy of spectrophotometric measurements of 4-NPP hydrolysis. These effects can be chemical or physical in nature and may lead to either an overestimation or underestimation of enzymatic activity.

One of the primary sources of interference arises from the presence of inhibitors within the sample matrix. For instance, in the context of alkaline phosphatase assays, common anticoagulants used in blood sample collection, such as fluoride (B91410), oxalate, citrate, and EDTA, are known to inhibit enzyme activity. atlas-medical.com Similarly, inorganic phosphate (Pi), a product of the enzymatic reaction, can act as a competitive inhibitor of phosphatases, thereby reducing the observed reaction rate. nih.gov The presence of such inhibitors in the sample will lead to an underestimation of the true enzymatic activity.

The composition of the assay buffer itself is a critical component of the sample matrix that can influence results. Different buffer systems can affect the enzyme's catalytic activity and the pH optimum of the reaction. niscpr.res.in For example, studies on calf intestinal alkaline phosphatase have shown that the enzyme exhibits its highest activity at pH 11 in a Tris-HCl buffer, whereas in a glycine-NaOH buffer, the optimal pH is 9.5. niscpr.res.in Buffers containing hydroxyl groups may also act as phosphate acceptors, influencing the kinetic constants of the enzyme. niscpr.res.in

Furthermore, when working with biological samples such as cell lysates, other macromolecules can interfere with the assay. The release of genomic DNA from lysed cells can cause the formation of clumps, which not only interferes with the spectrophotometric reading but also leads to inaccuracies in pipetting and protein estimation. nih.gov

The following table summarizes potential matrix effects and their impact on spectrophotometric assays using 4-Nitrophenyl phosphate.

Interfering Substance/Factor Sample Type Effect on Measurement Reference
Fluoride, Oxalate, Citrate, EDTAPlasma/SerumInhibition of alkaline phosphatase activity, leading to lower measured rates. atlas-medical.com
Inorganic Phosphate (Pi)GeneralCompetitive inhibition of phosphatase activity, causing reduced reaction velocity. nih.gov
Buffer System (e.g., Tris-HCl vs. Glycine-NaOH)GeneralAlters optimal pH and catalytic activity of the enzyme. niscpr.res.in
Genomic DNACell LysatesCauses clumping, leading to inaccurate absorbance readings and pipetting. nih.gov

The purity of the 4-Nitrophenyl phosphate reagent and its proper preparation are paramount for obtaining accurate and reproducible results in enzymatic assays. Contaminants in the 4-NPP substrate can lead to high background signals, inhibition of the enzyme, or an incorrect estimation of the substrate concentration, all of which compromise the validity of the assay.

A significant and common impurity in 4-NPP preparations is free 4-nitrophenol (pNP). Since pNP is the chromogenic product of the enzymatic reaction, its presence as a contaminant leads to an artificially high initial absorbance reading (high blank). This elevated background can mask the true signal from the enzymatic reaction, particularly at low enzyme concentrations or in the early phases of the reaction, thereby reducing the sensitivity and accuracy of the assay.

Another critical impurity is inorganic phosphate (Pi). As a competitive inhibitor of phosphatases, the presence of inorganic phosphate in the 4-NPP reagent will lead to a lower reaction rate and an underestimation of the enzyme's activity. nih.gov The quality of commercial 4-NPP lots can vary significantly, with some containing unacceptable levels of both 4-nitrophenol and inorganic phosphate.

The stability of the 4-NPP solution is also a crucial factor. 4-Nitrophenyl phosphate is unstable in solution and should be reconstituted just prior to use to avoid spontaneous hydrolysis, which would increase the background levels of 4-nitrophenol and inorganic phosphate. neb.com The final concentration of the substrate in the assay is also a critical parameter that must be carefully controlled and optimized, as the kinetic properties of the enzyme, including its optimal pH, can be dependent on the substrate concentration. niscpr.res.innih.gov

The table below details common impurities found in 4-Nitrophenyl phosphate and their effects on assay accuracy.

Impurity/Factor Effect on Assay Accuracy Reference
Free 4-Nitrophenol (pNP)Increases background absorbance (blank), reducing assay sensitivity and accuracy.
Inorganic Phosphate (Pi)Competitively inhibits phosphatase activity, leading to underestimation of enzyme activity. nih.gov
Spontaneous HydrolysisIncreases levels of free pNP and Pi in the reagent solution over time, affecting blank readings and enzyme kinetics. neb.com
Incorrect Substrate ConcentrationAffects reaction kinetics and can shift the optimal pH for the enzyme. niscpr.res.innih.gov

Structural Biology and Chemical Properties in Academic Contexts

Crystallographic Investigations of 4-Nitrophenyl Phosphate (B84403) and its Potassium Salts

X-ray diffraction studies have been instrumental in elucidating the three-dimensional architecture of 4-Nitrophenyl phosphate and its various salt forms. These investigations have revealed a rich diversity in solid-state structures, driven by a complex interplay of intermolecular forces.

Crystallographic analysis has identified multiple crystalline forms of 4-Nitrophenyl phosphate in association with potassium cations, highlighting the compound's polymorphic nature. A comprehensive study by Kuczek et al. (2006) detailed the structures of 4-nitrophenyl phosphoric acid (H₂NPP) and four distinct potassium salts: K(H₂NPP)(HNPP), K(HNPP)·CH₃OH, K(HNPP)·2H₂O, and K₂(NPP)·4H₂O. iucr.orgresearchgate.netrsc.org The existence of these different salts, each with a unique crystal lattice, underscores how the crystallization conditions and the stoichiometry of the components can influence the resulting solid-state structure.

In the crystalline state, the uncomplexed 4-nitrophenyl phosphoric acid molecules form one-dimensional chains through bifurcated O–H⋯O hydrogen bonds between the phosphate groups. iucr.orgresearchgate.net The various potassium salts exhibit more complex arrangements, often incorporating solvent molecules like methanol (B129727) or water into the crystal lattice, which further contributes to the structural diversity observed. iucr.orgresearchgate.net

Table 1: Crystallographic Data for 4-Nitrophenyl Phosphoric Acid and its Potassium Salts

Compound Formula Crystal System Space Group
1 (H₂NPP) C₆H₇NO₆P Monoclinic P2₁/c
2 (K(H₂NPP)(HNPP)) C₁₂H₁₂KN₂O₁₂P₂ Monoclinic P2₁/n
3 (K(HNPP)·CH₃OH) C₇H₉KNO₇P Monoclinic P2₁/c
4 (K(HNPP)·2H₂O) C₆H₈KNO₈P Monoclinic P2₁/c
5 (K₂(NPP)·4H₂O) C₆H₁₂K₂NO₁₀P Triclinic P-1

Data sourced from Kuczek et al. (2006). iucr.orgresearchgate.net

The solid-state structures of 4-Nitrophenyl phosphate and its potassium salts are stabilized by a dense network of intermolecular interactions, with hydrogen bonding playing a paramount role. In the structure of 4-nitrophenyl phosphoric acid, the phosphate groups are linked by O–H⋯O hydrogen bonds, forming chains. iucr.orgresearchgate.net

The coordination of the potassium cation with the 4-Nitrophenyl phosphate ligand varies significantly across the different salt structures, demonstrating the flexible coordination geometry of the K⁺ ion. In the salts K(H₂NPP)(HNPP) and K(HNPP)·2H₂O, the potassium cations are chelated by the nitro group of the 4-nitrophenyl moiety. iucr.orgresearchgate.netrsc.org Conversely, in K(HNPP)·CH₃OH and K₂(NPP)·4H₂O, the potassium cations are chelated by the phosphate group, with the ester oxygen atom participating in this chelation. iucr.orgresearchgate.netrsc.org

The coordination number of the potassium ion also varies. For example, in K(HNPP)·2H₂O, the K⁺ ion has an irregular heptacoordination geometry, being coordinated by three water molecules and three (HNPP)⁻ anions. researchgate.net In one of the salts containing methanol, the two crystallographically independent potassium atoms exhibit coordination numbers of 7 and 8. researchgate.net These differing coordination modes highlight the adaptability of the K⁺ ion to its chemical environment and the influence of the anionic form of the phosphate ligand and co-crystallized solvent molecules.

Structural Basis of Enzyme-Substrate Interactions

4-Nitrophenyl phosphate is a widely utilized chromogenic substrate for various phosphatases, including alkaline phosphatases and protein tyrosine phosphatases (PTPs). nih.govwikipedia.org Its hydrolysis yields the intensely yellow 4-nitrophenolate (B89219) ion, providing a convenient spectrophotometric assay for enzyme activity. nih.govwikipedia.org Co-crystallization of 4-NPP with these enzymes, particularly with inactive mutants to trap the substrate, has provided invaluable snapshots of the enzyme-substrate complex, revealing the molecular basis of substrate recognition and catalysis.

The crystal structure of 4-NPP bound to the active site of various phosphatases reveals a conserved mode of binding for the phosphate moiety. In a study of a low-molecular-weight protein tyrosine phosphatase (LTP1) from Saccharomyces cerevisiae, the phosphate group of 4-NPP was observed to bind deep within the active site, in close proximity to the nucleophilic cysteine residue. acs.orgnih.gov This binding is stabilized by a network of hydrogen bonds with backbone amide groups within the highly conserved phosphate-binding loop (P-loop). nih.gov

Similarly, in the complex with human dual-specificity phosphatase 22 (DUSP22), the phosphate group of 4-NPP is held in the active site by multiple hydrogen bonds with the backbone amide nitrogens of the P-loop. nih.gov Additional hydrogen bonds are formed with the side chains of serine and arginine residues, further anchoring the substrate. nih.gov These interactions correctly orient the substrate for nucleophilic attack by the catalytic cysteine.

Table 2: Key Interactions of 4-Nitrophenyl Phosphate in Enzyme Active Sites

Enzyme Key Interacting Residues Type of Interaction Reference
DUSP22 P-loop backbone amides Hydrogen Bonding nih.gov
Ser88, Arg94 Hydrogen Bonding nih.gov
LTP1 P-loop backbone amides Hydrogen Bonding acs.orgnih.gov

The use of "substrate-trapping" mutants, where the catalytic nucleophile (typically a cysteine) is mutated to a non-catalytic residue (e.g., serine or alanine), has been a powerful strategy to capture the enzyme-substrate complex prior to catalysis. The crystal structure of a C88S mutant of DUSP22 in complex with 4-NPP was determined at a high resolution of 1.34 Å. nih.gov This mutation prevents the hydrolysis of the substrate, allowing for the clear visualization of the intact 4-NPP molecule within the active site. nih.gov The resulting structure unambiguously identified the binding mode of the substrate and serves as a template for the rational design of specific inhibitors. nih.gov

In the case of the LTP1 enzyme, an inactive mutant was co-crystallized with 4-NPP, revealing that one molecule in the asymmetric unit contained bound 4-NPP while another had a phosphate ion in the active site. acs.orgnih.gov This provided a direct comparison of the substrate-bound and product-bound states (or at least a mimic of the product-bound state), showing significant conformational changes in the aromatic residues that line the active site cavity. acs.orgnih.gov These studies with enzyme mutants are crucial for understanding the dynamic structural changes that occur during the catalytic cycle.

Synthetic Routes and Chemical Transformations of 4-Nitrophenyl Phosphate

The synthesis and chemical manipulation of 4-nitrophenyl phosphate (pNPP) and its salts are foundational to its application in various scientific fields. The presence of the phosphate ester linkage and the nitroaryl group allows for a range of chemical transformations, making it a versatile precursor and reagent.

Methodologies for Chemical Synthesis

The preparation of 4-nitrophenyl phosphate salts can be achieved through several synthetic pathways, typically involving the phosphorylation of 4-nitrophenol (B140041). One common strategy involves a multi-step process that ensures high purity of the final product.

A patented method for producing the disodium (B8443419) salt, which can be adapted for the potassium salt, illustrates a typical approach. google.com This process involves two main steps:

Esterification: 4-nitrophenol is reacted with a dialkyl chlorophosphate in the presence of a base to form an O,O-dialkyl p-nitrophenyl phosphate intermediate. The base, which can be an inorganic carbonate or an organic amine, facilitates the reaction. google.com

Dealkylation: The alkyl groups are subsequently removed from the phosphate intermediate. This is often accomplished by reacting the O,O-dialkyl p-nitrophenyl phosphate with a trimethylsilyl (B98337) compound, such as trimethylsilyl bromide, to yield an O,O-bis(trimethylsilyl) p-nitrophenyl phosphate. This silylated intermediate is then hydrolyzed with a mixture of an alcohol (like methanol) and water to produce the final 4-nitrophenyl phosphate salt. google.com

The reaction conditions, such as temperature and solvent, are controlled to optimize yield and purity. Organic solvents like dichloromethane (B109758) or acetonitrile (B52724) are commonly used for the reaction steps. google.com Alternative synthetic routes starting from other precursors, such as 4-nitrobenzaldehyde, have also been developed. chemicalbook.com

Table 1: Overview of Selected Synthetic Methodologies for 4-Nitrophenyl Phosphate Salts

Starting Material(s) Key Reagents Intermediate Product Final Product Reference
4-Nitrophenol, Dialkyl chlorophosphate Base (e.g., Triethylamine), Trimethylsilyl compound, Methanol/Water O,O-dialkyl p-nitrophenyl phosphate 4-Nitrophenyl phosphate salt google.com
4-Nitrophenol, Phosphorus oxychloride Controlled conditions Tris(4-nitrophenyl) phosphate (related derivative) Not applicable nbinno.com

Role as a Phosphorylating Agent in Nucleotide Synthesis

4-Nitrophenyl phosphate is recognized as a mild phosphorylating agent, a characteristic that allows it to be used in the synthesis of nucleotide phosphates. nih.gov Phosphorylation is a critical step in nucleotide and oligonucleotide synthesis, where a phosphate group is transferred to the hydroxyl group of a nucleoside.

The reaction typically involves the use of metal alkoxides of nucleosides, which react with p-nitrophenyl phosphate to form the corresponding nucleoside phosphate. nih.gov This method provides a pathway for creating dinucleotides and other phosphorylated nucleotide structures. nih.gov The 4-nitrophenyl group serves as a good leaving group, facilitating the transfer of the phosphate moiety to the target nucleoside.

While modern automated oligonucleotide synthesis predominantly relies on phosphoramidite (B1245037) chemistry umich.edu, the use of reagents like p-nitrophenyl phosphate represents an alternative or historical method for phosphorylation in solution-phase synthesis. nih.govwikipedia.org Furthermore, derivatives such as 5-(p-nitrophenyl)tetrazole have been employed as activators in the solid-phase synthesis of oligoribonucleotides, highlighting the continued relevance of the p-nitrophenyl moiety in this field. wikipedia.orgthermofishersci.in

Preparation and Research Utility of Chemical Analogs and Derivatives

The chemical structure of 4-nitrophenyl phosphate lends itself to the creation of various analogs and derivatives that have found utility in research. These compounds are often designed as specialized reagents or probes to study biochemical processes.

One significant derivative is Tris(4-nitrophenyl) phosphate , synthesized from the reaction of phosphorus oxychloride and 4-nitrophenol. nbinno.com It serves as a substrate for enzymes like alkaline phosphatase and acts as a versatile building block for more complex organophosphorus compounds due to its reactive phosphate ester linkages. nbinno.com

Another class of derivatives includes modified phosphorylating agents. For instance, 2-chloromethyl-4-nitrophenyl phosphorodichloridate has been developed as a powerful reagent for the preparation of alkyl dihydrogen phosphates. acs.org

Researchers also synthesize pNPP analogs to probe the mechanisms of enzymes. 4-nitrophenyl methylphosphonate (B1257008) (4NPMP) , where a phosphoryl oxygen is replaced by a methyl group, has been used to study the catalytic activity and promiscuity of phosphatases such as protein phosphatase-1 (PP1). nih.gov Similarly, 2-hydroxypropyl (4-nitrophenyl) phosphate (HPNPP) was synthesized from the disodium salt of pNPP and 1,2-epoxypropane for use in specific research applications. rsc.org These analogs help elucidate the structural and electronic requirements for substrate binding and turnover in enzyme active sites. nih.govnih.gov

Table 2: Selected Analogs and Derivatives of 4-Nitrophenyl Phosphate and Their Applications

Compound Name Brief Preparation Note Research Utility Reference(s)
Tris(4-nitrophenyl) phosphate Synthesized from phosphorus oxychloride and 4-nitrophenol. Chromogenic substrate for phosphatases; intermediate in organophosphorus synthesis. nbinno.com
2-chloromethyl-4-nitrophenyl phosphorodichloridate Not detailed. A potent phosphorylating agent for synthesizing alkyl dihydrogen phosphates. acs.org
2-hydroxypropyl (4-nitrophenyl) phosphate (HPNPP) Synthesized from pNPP disodium salt and 1,2-epoxypropane. Used in specific biochemical assays and research contexts. rsc.org
4-nitrophenyl methylphosphonate (4NPMP) Prepared from diphenyl methylphosphonate. Mechanistic probe for studying phosphatase activity and substrate specificity. nih.gov

Theoretical and Computational Research Aspects

Computational Modeling of Non-Enzymatic and Enzymatic Hydrolysis Pathways

Computational modeling serves as a powerful tool to investigate the intricate hydrolysis pathways of 4-nitrophenyl phosphate (B84403) (pNPP). Both non-enzymatic and enzymatic reactions have been extensively studied, revealing mechanistic details that are often difficult to capture through experimental methods alone.

Non-Enzymatic Hydrolysis: The spontaneous hydrolysis of pNPP in aqueous solutions has been a subject of significant computational research. rsc.org Kinetic studies of the non-enzymatic hydrolysis of p-nitrophenyl phosphate have been conducted across a pH range of 2.6 to 9.0, demonstrating that the reaction is first-order with respect to the pNPP concentration. researchgate.net The rate of this reaction is influenced by the various ionic species of the ester present in the solution. researchgate.net Computational models, particularly those employing quantum mechanics/molecular mechanics (QM/MM) approaches, have been crucial in dissecting the reaction mechanisms. researchgate.net These models help to understand how factors like pH and the presence of micellar media can accelerate the reaction. africanjournalofbiomedicalresearch.com For instance, research has shown that the hydrolysis rate constants decrease as the pD values (the equivalent of pH in deuterium (B1214612) oxide) of the reaction mixture increase. researchgate.net

Enzymatic Hydrolysis: In the context of enzymatic reactions, computational modeling helps to elucidate how enzymes achieve remarkable rate accelerations. Alkaline phosphatase and protein phosphatase-1 (PP1) are two enzymes frequently studied for their hydrolysis of pNPP. nih.govnih.gov For example, in the enzyme phosphotriesterase from Pseudomonas diminuta, combined QM/MM approaches have been used to map the hydrolysis mechanism of organophosphates like dibutyl-4-nitrophenyl phosphate. researchgate.net These models show the reaction proceeding through a nucleophilic attack by a hydroxide (B78521) anion on the phosphorus atom, leading to a pentacoordinated phosphorus intermediate. researchgate.net

In the case of alkaline phosphatase from E. coli, kinetic studies combined with computational insights suggest a mechanism involving a phosphoryl-enzyme intermediate. nih.gov The rate-determining step can change depending on the pH; at optimal pH (above 8), the phosphorylation of the enzyme is rate-limiting, while at lower pH, the decomposition of the phosphoryl-enzyme intermediate is slower. nih.gov Similarly, studies on protein phosphatase-1 (PP1) using pNPP as a substrate have utilized computational approaches to interpret kinetic data, revealing a loose transition state with partial neutralization of the leaving group charge by a general acid catalyst. nih.gov

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) calculations are indispensable for a detailed understanding of the electronic-level events during the hydrolysis of 4-nitrophenyl phosphate. These calculations provide insights into the transition states, reaction intermediates, and energy barriers associated with the reaction pathways.

Density Functional Theory (DFT) is a commonly employed QM method to generate free energy surfaces for the hydrolysis reaction. lu.seacs.org By mapping these surfaces, researchers can identify the structures of transition states. lu.seacs.org For the non-enzymatic hydrolysis of the pNPP dianion, calculations have helped to resolve conflicts between experimental observations and earlier theoretical models. acs.org It has been demonstrated that energetically similar but mechanistically distinct pathways, such as substrate-assisted and solvent-assisted mechanisms, can exist. acs.org QM calculations of kinetic isotope effects (KIEs) have been pivotal in showing that the solvent-assisted pathway is the dominant one in solution for pNPP hydrolysis. acs.org

These calculations also highlight the challenge of modeling such reactions, as compressing multiple bonding changes onto a two-dimensional energy surface can be limiting. acs.org The inclusion of solvent effects, either implicitly through continuum models like PCM or COSMO, or explicitly by adding water molecules to the calculation, is critical for obtaining accurate energy barriers. lu.seacs.orgacs.org The calculated activation barrier for pNPP hydrolysis fluctuates with the number of explicit water molecules included, but on average, it approaches the experimentally observed value. acs.org

In enzymatic systems, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are used. The QM region typically includes the substrate and key active site residues, allowing for a detailed description of bond-making and bond-breaking events, while the rest of the protein and solvent are treated with less computationally expensive molecular mechanics (MM) force fields. researchgate.net This approach has successfully modeled the hydrolysis of organophosphate substrates in phosphotriesterase, identifying transition states and intermediates within the enzyme's active site. researchgate.net

Molecular Dynamics Simulations of Compound-Enzyme Complexes

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between 4-nitrophenyl phosphate (or its analogs) and enzymes, complementing the static picture often derived from crystallography. These simulations model the atomic motions of the enzyme-substrate complex over time, offering insights into conformational changes, binding stability, and the role of solvent molecules.

MD simulations have been performed on protein tyrosine phosphatases (PTPs), for which pNPP serves as a common substrate analog. nih.govnih.gov For example, simulations of PTPN12, starting from a crystal structure containing a phosphate ion in the active site, reveal the dynamic equilibrium of water molecules around the ion. nih.gov These simulations can capture significant conformational changes, such as the reorientation of the catalytic cysteine residue side chain upon dephosphorylation. nih.gov This reorientation was observed to create a pocket for a water molecule, which is positioned to facilitate the release of the phosphate product from the active site. nih.gov

By simulating different states of the reaction, such as the substrate-bound, intermediate, and product-release states, MD can help construct a more complete picture of the catalytic cycle. For PTPN12, simulations starting with a configuration mimicking the release of the phosphate ion showed a reorientation of the key cysteine residue consistent with its conformation in the dephosphorylated state, supporting the idea that the crystal structure captured a phosphate-enzyme intermediate. nih.gov Such simulations are crucial for understanding the entire catalytic process, which involves not just the chemical step but also substrate binding and product release.

Comparative Theoretical Studies with Related Phosphoesters and Sulfates

Comparing the hydrolysis of 4-nitrophenyl phosphate with that of other related phosphoesters and sulfate (B86663) analogs provides valuable insights into how leaving group ability, charge, and substrate structure influence the reaction mechanism. These comparative studies are particularly important for understanding enzyme promiscuity, where an enzyme can catalyze reactions on different but related substrates. rsc.orgnih.gov

Theoretical studies have directly compared the hydrolysis of p-nitrophenyl phosphate (pNPP) with methyl phosphate (MP) and p-nitrophenyl sulfate (pNPS). acs.org This comparison allows for the analysis of phosphate monoesters with good (aryl) and poor (alkyl) leaving groups, as well as the corresponding sulfate monoester. acs.org The results show that while pNPP hydrolysis is dominated by a solvent-assisted pathway, the hydrolysis of methyl phosphate shows a preference for a substrate-assisted mechanism. acs.org For p-nitrophenyl sulfate, only one viable pathway, similar to the solvent-assisted route for phosphate hydrolysis, was found. acs.org

Further comparative work using density functional theory has examined the differences in the free energy surfaces and transition states for pNPP and pNPS hydrolysis. lu.seacs.orgnih.gov These studies reveal that despite similarities, the solvation effects upon moving from the ground state to the transition state are quite different for the two reactions. lu.seacs.org This suggests that enzymes catalyzing these reactions would require active sites with distinct electrostatic preorganization to be efficient. lu.seacs.org Counterintuitively, the hydrolysis of pNPS was found to proceed through a more expansive pathway than its phosphate counterpart. lu.seacs.orgnih.gov

In the context of enzymatic catalysis, protein phosphatase-1 (PP1) has been shown to hydrolyze both aryl phosphate monoesters like pNPP and aryl methylphosphonates like 4-nitrophenyl methylphosphonate (B1257008) (4NPMP). nih.gov Comparative kinetic studies showed that the Brønsted βlg values were similar for both classes of substrates (-0.32 for aryl phosphates and -0.30 for aryl methylphosphonates), suggesting similar transition states in the enzymatic reaction. nih.gov This is in contrast to their non-enzymatic hydrolysis reactions, which have very different transition states. This demonstrates that the enzyme's active site can enforce a preferred transition state structure across different but related substrates. nih.gov

Q & A

Q. How is 4-nitrophenyl phosphate disodium salt hexahydrate utilized as a substrate in phosphatase activity assays?

  • Methodological Answer: 4-NPP serves as a chromogenic substrate for alkaline and acid phosphatases. Upon enzymatic hydrolysis, it releases 4-nitrophenol, which is quantified spectrophotometrically at 405–410 nm. For alkaline phosphatase (ALP) assays, incubate 4-NPP (7–10 mM) in alkaline buffers (e.g., pH 9.8 Tris-HCl) at 37°C for 30–60 minutes. Terminate reactions with NaOH (1 M) to stabilize the yellow chromophore . For acid phosphatases, use sodium acetate buffer (pH 5.0) containing Triton X-100 to lyse cells and enhance detection .

Q. What are the optimal storage and handling conditions for 4-NPP to ensure assay reproducibility?

  • Methodological Answer: Store 4-NPP at 2–8°C in a desiccator to prevent hygroscopic degradation. Prepare working solutions in alkaline buffers (e.g., pH 10 carbonate) with sonication to improve solubility (0.1 mg/mL in water). Avoid prolonged exposure to light, which may degrade the nitro group .

Q. What safety precautions are necessary when handling 4-NPP in laboratory settings?

  • Methodological Answer: While 4-NPP is non-toxic to cells, wear nitrile gloves and safety goggles to prevent irritation from accidental contact. Use in well-ventilated areas to minimize inhalation risks. Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can researchers mitigate the low aqueous solubility of 4-NPP in high-throughput or kinetic assays?

  • Methodological Answer: To enhance solubility:
  • Use di-Tris salt formulations (e.g., 4-nitrophenyl phosphate di(tris) salt), which exhibit improved solubility in neutral buffers and are compatible with IFCC-recommended ALP assays .
  • Pre-dissolve 4-NPP in alkaline buffers (pH > 9) with sonication or vortexing before adding to reaction mixtures .

Q. What strategies minimize interference from endogenous phosphate or cellular components in 4-NPP-based assays?

  • Methodological Answer:
  • Phosphate-free buffers: Replace phosphate-buffered saline (PBS) with Tris or HEPES buffers to avoid competitive inhibition .
  • Detergent optimization: Include 0.1% Triton X-100 to lyse membranes without denaturing phosphatases .
  • Blank correction: Subtract background absorbance from samples lacking enzyme or substrate to account for non-specific hydrolysis .

Q. How do pH and counterion selection (e.g., sodium vs. di-Tris salts) influence 4-NPP hydrolysis kinetics?

  • Methodological Answer:
  • Sodium salts are optimal for alkaline conditions (pH 9–10), while di-Tris salts stabilize reactions at neutral pH (7–8), making them suitable for physiological studies .
  • Kinetic profiling using buffers like HEPES (pH 7–9) or potassium hydrogen carbonate (pH > 9) reveals pH-dependent activity, with maximal ALP activity at pH 10 .

Q. How can researchers validate conflicting data on 4-NPP’s enzymatic specificity across phosphatase isoforms?

  • Methodological Answer:
  • Isoform-specific inhibitors: Use orthovanadate (tyrosine phosphatase inhibitor) or levamisole (ALP inhibitor) to isolate target enzyme activity .
  • Cross-validation: Compare 4-NPP hydrolysis rates with alternative substrates (e.g., para-nitrophenyl phosphate) and confirm via Western blot or genetic knockdown .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.